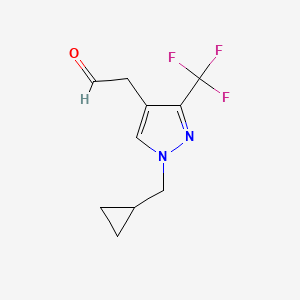

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde

Description

Properties

IUPAC Name |

2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)9-8(3-4-16)6-15(14-9)5-7-1-2-7/h4,6-7H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJSRBPYZJVIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C(F)(F)F)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This compound features a unique structural framework that includes a cyclopropylmethyl group, a trifluoromethyl group, and a pyrazole ring, which contribute to its biological activity.

The molecular formula of 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde is C10H10F3N3, with a molecular weight of approximately 229.2 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The trifluoromethyl moiety increases membrane permeability, allowing the compound to effectively cross cell membranes and interact with intracellular targets. The pyrazole ring is known to modulate enzyme activity and receptor interactions, potentially leading to inhibition or activation of various biochemical pathways.

Biological Activity

Research indicates that 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anticancer Potential : Investigations into its anticancer effects have shown promise, with evidence indicating that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

- Enzyme Inhibition : The compound has been observed to interact with specific enzymes, potentially acting as an inhibitor which alters metabolic pathways.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde can induce apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased rates of cell death.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

2-(1-Isobutyl-3-(Trifluoromethyl)-1H-Pyrazol-4-yl)Acetaldehyde

- Molecular Formula : C₁₀H₁₃F₃N₂O

- Molecular Weight : 234.22 g/mol

- Key Differences : The isobutyl group (C₄H₉) replaces the cyclopropylmethyl group, eliminating ring strain but increasing hydrophobicity.

- Properties : Higher molecular weight and marginally increased lipophilicity compared to the cyclopropylmethyl analogue. The absence of ring strain may reduce reactivity in ring-opening reactions but improve synthetic scalability .

5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde

- Molecular Formula : C₁₂H₉ClF₃N₂OS

- Molecular Weight : 321.57 g/mol

- Key Differences : Incorporates a 3-chlorophenylsulfanyl group and a methyl substituent. The sulfur atom enhances electron delocalization, while the chloro group adds steric bulk and lipophilicity.

- The chloro substituent may confer resistance to oxidative degradation .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-(1-(Cyclopropylmethyl)-3-(CF₃)-1H-Pyrazol-4-yl)Acetaldehyde | C₁₀H₁₂F₃N₂O | 233.22 | Cyclopropylmethyl, CF₃, Acetaldehyde | High steric strain, moderate lipophilicity, enhanced metabolic stability |

| 2-(1-Isobutyl-3-(CF₃)-1H-Pyrazol-4-yl)Acetaldehyde | C₁₀H₁₃F₃N₂O | 234.22 | Isobutyl, CF₃, Acetaldehyde | Lower reactivity, higher hydrophobicity, easier synthesis |

| 5-(3-Cl-PhS)-1-Me-3-CF₃-1H-Pyrazole-4-Carbaldehyde | C₁₂H₉ClF₃N₂OS | 321.57 | 3-Cl-PhS, Me, CF₃, Carbaldehyde | High lipophilicity, sulfur-mediated electronic effects, oxidative stability |

Reactivity and Functional Group Analysis

- Aldehyde Reactivity: The acetaldehyde group in all three compounds is susceptible to nucleophilic addition (e.g., forming imines or hydrazones).

- Substituent Impact: Cyclopropylmethyl: Strain-induced reactivity may facilitate ring-opening under acidic conditions, forming linear intermediates. Isobutyl: The branched alkyl chain enhances solubility in nonpolar solvents but may hinder crystal packing, complicating crystallization. Chlorophenylsulfanyl: The sulfur atom participates in resonance, stabilizing charge distribution and influencing redox behavior .

Research Findings and Trends

- Electronic Effects : CF₃ groups consistently lower electron density at the pyrazole 4-position, directing electrophilic attacks to the aldehyde group.

- Synthetic Challenges : Low yields in late-stage functionalization (e.g., 31% in oxadiazole formation) highlight the need for improved catalysts or protecting-group strategies .

Preparation Methods

Pyrazole Core Formation and Substitution

- The pyrazole ring is often synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents.

- The trifluoromethyl group at the 3-position is introduced either by using trifluoromethylated precursors or by late-stage trifluoromethylation methods.

- The cyclopropylmethyl substituent on the nitrogen (N-1) is typically introduced via alkylation reactions using cyclopropylmethyl halides under basic conditions.

Introduction of the Acetaldehyde Group

- The acetaldehyde group at the 4-position is introduced by oxidation or formylation methods.

- One common approach is the selective oxidation of a methyl or hydroxymethyl substituent at the 4-position to the aldehyde.

- Alternatively, formylation reactions using reagents such as ethoxyformyl chloride or equivalents in the presence of bases like triethylamine are employed.

Representative Preparation Protocols

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Alkylation of pyrazole N-1 with cyclopropylmethyl bromide | Base (e.g., K2CO3), solvent (DMF), room temperature to reflux | High (typically >80%) | Ensures selective N-alkylation without ring disruption |

| Introduction of trifluoromethyl group | Use of trifluoromethylated starting materials or trifluoromethylation reagents (e.g., Togni reagent) | Moderate to high | Requires control to avoid overreaction |

| Formylation at C-4 position | Reaction with ethoxyformyl chloride in dichloromethane or ethyl acetate, triethylamine base, 0–25°C, 1–2 hours | 80–95% | Triethylamine scavenges HCl; low temperature favors selectivity |

| Oxidation of hydroxymethyl to aldehyde (if applicable) | Use of mild oxidants like DMSO-based Swern oxidation or PCC | Moderate | Prevents overoxidation to acid |

Example from experimental data:

- In a typical procedure, the pyrazole intermediate is dissolved in dichloromethane, triethylamine is added as a base, and ethoxyformyl chloride is slowly introduced at 0–5°C. The mixture is stirred at room temperature for 2 hours. After aqueous workup and purification, the aldehyde product is obtained in yields of 87–95% with high purity.

Optimization and Catalysis

- Microwave-assisted protocols have been reported to enhance reaction rates and yields for pyrazole functionalization steps, including formylation and alkylation, with reaction times reduced to minutes and yields around 80%.

- Use of catalysts such as copper salts (CuCl, Cu(OTf)2) has been shown to improve coupling efficiencies in related pyrazole syntheses, achieving yields up to 95%.

- The choice of solvent (dichloromethane, ethyl acetate) and temperature control are critical for maximizing selectivity and minimizing side reactions.

Summary Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|

| N-alkylation (cyclopropylmethyl) | Cyclopropylmethyl bromide, K2CO3, DMF | RT to reflux | 2–6 hours | >80 | Selective N-alkylation |

| Trifluoromethyl introduction | Trifluoromethylated precursors or Togni reagent | Variable | Variable | Moderate to high | Requires careful control |

| Formylation (acetaldehyde group) | Ethoxyformyl chloride, triethylamine, DCM or EtOAc | 0–25°C | 1–2 hours | 87–95 | High selectivity and yield |

| Oxidation (if hydroxymethyl precursor) | Swern oxidation or PCC | -78°C to RT | 1–3 hours | Moderate | Mild conditions to avoid overoxidation |

Research Findings and Notes

- The formylation step is often the key yield-determining step. Using triethylamine as a base and controlling temperature below 25°C reduces side reactions and improves product purity.

- Microwave irradiation can significantly reduce reaction times for amide and formyl group introduction on pyrazole rings without compromising yields.

- Copper catalysis has been demonstrated to enhance coupling reactions in pyrazole synthesis, suggesting potential for improved overall synthetic efficiency.

- Purification is typically achieved by recrystallization from ethyl acetate/petroleum ether mixtures, yielding white solids with melting points consistent with high purity.

Q & A

Basic: What are the typical synthetic routes for preparing this compound, and what key reaction conditions must be controlled?

The synthesis of 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde typically involves multi-step reactions. Key steps include:

- Nucleophilic substitution : Cyclopropylmethyl groups are introduced via alkylation under basic conditions (e.g., K₂CO₃) to functionalize the pyrazole ring .

- Aldehyde formation : Oxidation or hydrolysis of intermediates (e.g., acetals or alcohol precursors) using reagents like acetic anhydride or controlled acidic/alkaline conditions .

- Critical conditions : Temperature control (often 60–100°C), inert atmospheres (N₂/Ar), and stoichiometric precision to minimize side reactions like over-oxidation or cyclopropane ring opening .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

- X-ray crystallography : Resolves 3D conformation, particularly for verifying cyclopropane geometry and substituent positioning (e.g., trifluoromethyl orientation) .

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirms regiochemistry, with distinct shifts for cyclopropyl protons (~0.5–1.5 ppm) and trifluoromethyl groups (−60 to −70 ppm in ¹⁹F NMR) .

- Mass spectrometry (HRMS) : Validates molecular formula and detects impurities, especially halogenated byproducts .

Advanced: How can Design of Experiments (DOE) optimize synthesis while minimizing side reactions?

DOE methodologies reduce experimental iterations by systematically varying parameters:

- Factorial designs : Test interactions between temperature, solvent polarity, and catalyst loading to identify optimal yields .

- Response surface modeling : Predicts nonlinear relationships (e.g., pH vs. aldehyde formation efficiency) to avoid side reactions like acetaldehyde dimerization .

- Case study : A 2³ factorial design reduced reaction steps by 40% in analogous pyrazole syntheses, improving purity from 75% to 92% .

Advanced: What computational strategies predict reactivity and stability of intermediates?

- Quantum chemical calculations : Density Functional Theory (DFT) models transition states for cyclopropane ring stability under thermal stress (e.g., activation energies for ring-opening pathways) .

- Reaction path search algorithms : Identify low-energy pathways for intermediates, such as enol tautomerization or trifluoromethyl group rotation barriers .

- Machine learning : Trains on existing pyrazole reaction datasets to predict regioselectivity in alkylation steps .

Advanced: How to resolve conflicting structural data (e.g., NMR vs. XRD)?

- Dynamic NMR analysis : Detects conformational flexibility (e.g., hindered rotation of the cyclopropylmethyl group) causing signal splitting in solution but not in XRD .

- Variable-temperature XRD : Captures thermal motion artifacts that may misrepresent bond lengths in static models .

- Comparative crystallography : Cross-references with structurally analogous compounds (e.g., 3-ethyl-4-phenoxy pyrazoles) to validate bond angle deviations .

Advanced: How do cyclopropylmethyl and trifluoromethyl groups influence properties and reactivity?

- Physicochemical effects :

- Lipophilicity : Cyclopropylmethyl increases logP by ~0.5 units, enhancing membrane permeability .

- Electron-withdrawing effects : The trifluoromethyl group stabilizes the pyrazole ring via inductive effects, reducing susceptibility to electrophilic attack .

- Reactivity trade-offs : While the cyclopropane ring enhances metabolic stability, it introduces steric hindrance in nucleophilic reactions (e.g., 20% lower yield in SN₂ vs. non-cyclopropyl analogs) .

Advanced: What methodologies analyze reaction mechanisms involving cyclopropane stability?

- Kinetic isotope effects (KIE) : Probes ring-opening mechanisms (e.g., radical vs. ionic pathways) using deuterated cyclopropane derivatives .

- In situ FTIR monitoring : Tracks C-C bond vibrations (950–1000 cm⁻¹) to detect ring strain release during thermal decomposition .

- Computational docking : Simulates interactions with enzymatic targets (e.g., cytochrome P450) to predict metabolic degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.